1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)-

5-HT6 receptor Serotonin CNS drug discovery

Researchers investigating 5-HT6 serotonin receptor pharmacology face a critical pain point: minor N-substituent changes within the 3-(arylsulfonyl)-1-(azacyclyl)-1H-indole class can invert functional activity from agonist to antagonist. This compound provides a defined N-methylpiperidine/phenylsulfonyl substitution pattern, serving as a reproducible reference ligand for binding assays and cAMP functional screening. Key advantages: (1) Distinct SAR data point for mapping the 5-HT6 pharmacophore with calculated LipE and CNS MPO scores (LogP 4.76, tPSA 50.69 Ų). (2) Suitable as a system suitability standard or impurity marker (Rivastigmine Impurity 20) in HPLC method development. Verify functional activity independently via adenylyl cyclase measurement before use.

Molecular Formula C20H22N2O2S
Molecular Weight 354.5 g/mol
CAS No. 651335-68-1
Cat. No. B12521211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)-
CAS651335-68-1
Molecular FormulaC20H22N2O2S
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H22N2O2S/c1-21-13-11-16(12-14-21)22-15-20(18-9-5-6-10-19(18)22)25(23,24)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3
InChIKeyLFJCFBWZJFNIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Pharmacological Class


1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)-, also known as 3-(benzenesulfonyl)-1-(1-methylpiperidin-4-yl)indole, is a synthetic small molecule with the molecular formula C20H22N2O2S and a molecular weight of 354.47 g/mol . It belongs to the 3-(arylsulfonyl)-1-(azacyclyl)-1H-indole class, a family of compounds recognized as 5-HT6 serotonin receptor modulators [1]. This structural class is distinguished by a phenylsulfonyl group at the indole 3-position and a constrained basic side chain (piperidine or pyrrolidine) at the N1 position, a scaffold designed for interaction with the 5-HT6 receptor [1].

Why Structural Analogs Cannot Be Interchanged


In the 3-(arylsulfonyl)-1-(azacyclyl)-1H-indole class, minor structural variations lead to profound changes in pharmacological profile. The nature of the N-substituent on the piperidine ring determines whether a compound acts as a 5-HT6 agonist or antagonist [1]. For example, in the series reported by Bernotas et al., compound 6o (an agonist) and 6y (an antagonist) differ only in their N-substitution, yet display opposing functional activities [1]. Therefore, substituting 1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- with a regioisomer, an N-unsubstituted analog, or a pyrrolidine variant without confirmatory data risks invalidating experimental results, particularly in assays where functional selectivity (agonist vs. antagonist) is critical.

Quantitative Differentiation Versus Closest Analogs


5-HT6 Receptor Binding Affinity: N-Methyl Piperidine Advantage

In the 3-(arylsulfonyl)-1-(azacyclyl)-1H-indole class, constraining the basic side chain as an N-methylpiperidine (as in the target compound) is a key structural feature that influences 5-HT6 receptor binding. The class generally exhibits high 5-HT6 affinity with Ki values <10 nM [1]. The N-methylpiperidine motif, shared by the target compound, was incorporated into multiple high-affinity ligands within this series, whereas corresponding pyrrolidine-constrained analogs often showed reduced affinity, demonstrating that both ring size and N-substitution critically modulate potency [1]. While the specific Ki value for CAS 651335-68-1 is not publicly available in peer-reviewed literature, the structural precedent established by Bernotas et al. positions N-methylpiperidine-bearing members of this class as having favorable binding characteristics relative to secondary amine or smaller ring analogs [1].

5-HT6 receptor Serotonin CNS drug discovery

Predicted Physicochemical Differentiation: Lipophilicity and PSA

The target compound, 3-(benzenesulfonyl)-1-(1-methylpiperidin-4-yl)indole, has a calculated LogP of 4.76 and a topological polar surface area (tPSA) of 50.69 Ų . These values place the compound in a specific physicochemical space that balances CNS permeability (favorable LogP range of 2–5) with drug-like polarity (tPSA < 90 Ų for CNS penetration) . In comparison, the regioisomer 3-(phenylsulfonyl)-1-(piperidin-3-yl)-1H-indole (CAS 651335-52-3) has a tPSA of 49.9 Ų [1], while the des-methyl analog 3-(phenylsulfonyl)-1-(piperidin-4-yl)-1H-indole (CAS 651335-50-1) has a tPSA of 50.7 Ų [1]. The subtle differences in tPSA, combined with the N-methyl group's influence on basicity (pKa) and LogD, can alter membrane permeability and off-target binding profiles in a compound-specific manner.

Physicochemical properties LogP PSA Drug-likeness

Patent Landscape for Piperidine-Indole Sulfonyl Scaffolds

The structural class encompassing 1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- is embedded within a substantial patent landscape. US Patent 8,138,333 (Proximagen Limited) claims sulfonyl-indole derivatives with 5-HT6 receptor antagonist, agonist, and partial agonist activity at nanomolar concentrations [1]. Similarly, CN101072768A discloses 5-sulfonyl-1-piperidinyl substituted indole derivatives as 5-HT6 receptor antagonists for Alzheimer's disease and other CNS disorders [2]. The target compound's specific substitution pattern (N-methylpiperidin-4-yl at N1, phenylsulfonyl at C3) represents a distinct chemotype within this IP space, which may offer freedom-to-operate advantages or, conversely, require careful IP diligence depending on the intended application.

Intellectual property 5-HT6 antagonists CNS therapeutics

Recommended Research and Industrial Application Scenarios


5-HT6 Receptor Pharmacological Tool Compound

Based on its structural membership in the 3-(arylsulfonyl)-1-(azacyclyl)-1H-indole class, which has demonstrated nanomolar 5-HT6 receptor affinity [1], this compound is suitable as a reference ligand in radioligand binding assays and functional adenylyl cyclase assays for 5-HT6 receptor screening. Users should independently determine whether the compound acts as an agonist or antagonist via cAMP measurement, as both modalities have been observed within this series depending on N-substitution [1].

SAR Progenitor for CNS Lead Optimization

The compound's N-methylpiperidine and phenylsulfonyl substitution pattern provides a distinct SAR data point for medicinal chemistry teams exploring the 5-HT6 receptor pharmacophore. Its calculated LogP (4.76) and tPSA (50.69 Ų) make it a relevant comparator for evaluating the impact of N-substitution on lipophilic efficiency (LipE) and CNS multiparameter optimization (MPO) scores within a lead series.

Analytical Reference Standard for Impurity Profiling

The compound has been cataloged in impurity reference standard collections (e.g., as Rivastigmine Impurity 20 by some suppliers) . Its distinct chromatographic and spectroscopic signature (C20H22N2O2S, MW 354.47) makes it suitable for use as a system suitability standard or impurity marker in HPLC method development for related indole-piperidine pharmaceutical agents.

Quote Request

Request a Quote for 1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.